N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
CAS No.: 124491-38-9
Cat. No.: VC20887561
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine - 124491-38-9](/images/no_structure.jpg)
Specification
CAS No. | 124491-38-9 |
---|---|
Molecular Formula | C10H13N3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | N-methyl-1-(1-methylindazol-3-yl)methanamine |
Standard InChI | InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 |
Standard InChI Key | XDQYKASLVAVERE-UHFFFAOYSA-N |
SMILES | CNCC1=NN(C2=CC=CC=C21)C |
Canonical SMILES | CNCC1=NN(C2=CC=CC=C21)C |
Introduction
Chemical Identity and Properties
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is characterized by a specific molecular composition and distinctive physical properties. The compound features a bicyclic indazole core with strategically positioned functional groups that influence its chemical behavior and potential applications in scientific research. Understanding these fundamental properties provides essential context for researchers investigating this compound.
Basic Identification
The compound is recognized through several standardized identifiers in chemical databases and literature. These identifiers facilitate accurate reference and retrieval of information related to the compound across different research platforms and regulatory frameworks.
Table 1: Chemical Identifiers
Parameter | Information |
---|---|
CAS Number | 124491-38-9 |
IUPAC Name | N-methyl-1-(1-methylindazol-3-yl)methanamine |
Molecular Formula | C₁₀H₁₃N₃ |
Molecular Weight | 175.23 g/mol |
InChI | InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 |
InChIKey | XDQYKASLVAVERE-UHFFFAOYSA-N |
SMILES | CNCC1=NN(C2=CC=CC=C21)C |
The compound is also known by several synonyms including N,1-Dimethyl-1H-indazole-3-methanamine and 1H-Indazole-3-methanamine, N,1-dimethyl- . These alternative names are sometimes encountered in scientific literature and chemical databases.
Physical and Chemical Properties
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine exhibits specific physical characteristics that determine its behavior in various experimental conditions and applications. These properties influence its solubility, reactivity, and handling requirements.
Table 2: Physical and Chemical Properties
Structural Characteristics
The molecular structure of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine features a bicyclic indazole system with specific substitution patterns. This section explores the structural elements that define this compound and influence its chemical behavior in various contexts.
Core Structure Analysis
The foundation of this compound is the indazole heterocycle, consisting of a benzene ring fused with a pyrazole ring. The nitrogen atoms in the pyrazole portion contribute to the compound's unique electronic properties and potential for hydrogen bonding interactions. The N-1 position is methylated, and the C-3 position bears a methylaminomethyl group, creating a distinctive molecular arrangement with specific spatial and electronic characteristics .
The structural features of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine include:
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A fused bicyclic system with a benzene ring and a pyrazole ring
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Methylation at the N-1 position of the indazole core
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A methylaminomethyl substituent at the C-3 position
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Secondary amine functionality that can participate in hydrogen bonding
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Relatively planar configuration of the indazole ring system
This specific arrangement of atoms and functional groups contributes to the compound's chemical behavior, including its reactivity profiles and potential interactions with biological systems.
Structural Comparison with Related Compounds
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine shares structural similarities with other indazole derivatives that have demonstrated biological activities. Comparing this compound with related structures provides insight into structure-activity relationships and potential applications.
For instance, the compound bears structural resemblance to (1H-Indazol-3-yl)-methyl-amine (CAS: 21409228), which lacks the N-1 methyl group and the N-methyl on the aminomethyl substituent . Similarly, it shares features with (1-methyl-1H-indol-3-yl)methanamine (CAS: 19293-60-8), which contains an indole rather than an indazole core structure .
Synthesis and Production
The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine involves specific chemical reactions and conditions to achieve the desired molecular structure. Understanding these synthetic pathways is essential for researchers working with this compound.
Researchers seeking to obtain this compound should verify the quality and documentation provided by suppliers to ensure it meets the requirements of their specific applications.
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